molecular formula C12H14N6O2 B14971860 N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B14971860
M. Wt: 274.28 g/mol
InChI Key: ZLFUDVYCWFESNK-UHFFFAOYSA-N
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Description

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a nitropyrimidine derivative characterized by:

  • Substituents: A methyl group at the N4 position and a 4-methylphenyl group at the N2 position.
  • Core structure: A pyrimidine ring with nitro (-NO₂) and amine (-NH₂) groups at positions 5, 2, 4, and 6.
  • Molecular formula: Likely C₁₂H₁₄N₆O₂ (inferred from analogs like ).

Properties

Molecular Formula

C12H14N6O2

Molecular Weight

274.28 g/mol

IUPAC Name

4-N-methyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C12H14N6O2/c1-7-3-5-8(6-4-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17)

InChI Key

ZLFUDVYCWFESNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents.

Scientific Research Applications

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following analogs share the 5-nitropyrimidine-2,4,6-triamine backbone but differ in substituents at N2 and N4:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Target Compound : N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine N4: Methyl; N2: 4-methylphenyl Likely C₁₂H₁₄N₆O₂ ~294.3 g/mol Predicted moderate lipophilicity (log P ~2–3) due to methyl groups .
Analog 1 : N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine N4: 2-Methoxyphenyl; N2: 4-methylphenyl C₁₈H₁₈N₆O₃ 366.37 g/mol Increased polarity due to methoxy group; higher solubility in polar solvents.
Analog 2 : N2-(3-Chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine N2: 3-Chloro-4-methylphenyl; N4: Methyl C₁₂H₁₃ClN₆O₂ 308.72 g/mol Higher density (1.515 g/cm³) and lower pKa (2.31) due to electron-withdrawing Cl.
Analog 3 : N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine N4: 3-Chlorophenyl; N2: Methyl C₁₁H₁₁ClN₆O₂ ~294.7 g/mol Moderate boiling point (predicted ~576°C); potential metabolic stability.
Analog 4 : N4-Cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine N4: Cyclohexyl; N2: 3-Methoxypropyl C₁₄H₂₄N₆O₃ 324.38 g/mol Low water solubility (2.8 µg/mL); high lipophilicity (log P ~3.5).

Pharmacokinetic and Drug-Likeness Insights

  • Lipophilicity : Methyl and aryl substituents (e.g., 4-methylphenyl) enhance membrane permeability but may reduce aqueous solubility. Methoxy groups (e.g., Analog 1 ) improve solubility but lower log P .
  • Metabolic Stability : Chlorine substituents (e.g., Analog 2 ) may slow oxidative metabolism, extending half-life.
  • Blood-Brain Barrier (BBB) Penetration : Compounds with log P >3 (e.g., Analog 4 ) are more likely to cross the BBB, though nitro groups may limit this .

Key Research Findings

  • Biological Activity : While direct data for the target compound are lacking, analogs with 4-methylphenyl groups (e.g., Analog 1 ) show structural similarities to kinase inhibitors reported in oxazolo[4,5-d]pyrimidine derivatives .

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